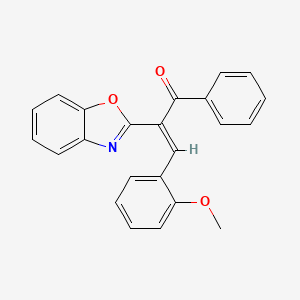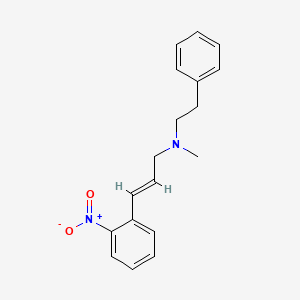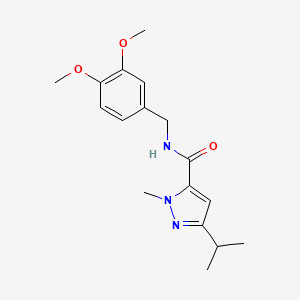
2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the chalcone family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It also activates the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and can be stored for a long time. However, it has some limitations, such as low solubility in water and poor bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Another direction is to explore its use as a chemopreventive agent for cancer. Additionally, further studies are needed to understand the mechanism of action of the compound and to improve its bioavailability and solubility.
Synthesemethoden
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methoxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with acetophenone in the presence of glacial acetic acid and catalytic amount of hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one has been extensively studied for its diverse biological activities. It has been found to possess significant antioxidant, anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and can be used for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-26-20-13-7-5-11-17(20)15-18(22(25)16-9-3-2-4-10-16)23-24-19-12-6-8-14-21(19)27-23/h2-15H,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPIKQFSQFUDLJ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-5-nitrophenyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5467059.png)
![7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5467067.png)
![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5467068.png)
![N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5467087.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5467095.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5467101.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5467116.png)
![methyl 2-{5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5467124.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide](/img/structure/B5467134.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467150.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467153.png)

![1-benzoyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5467165.png)